SJ3149

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

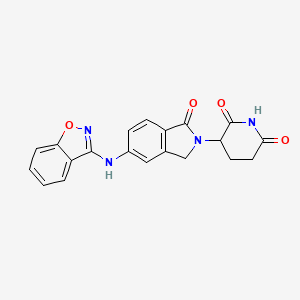

C20H16N4O4 |

|---|---|

Peso molecular |

376.4 g/mol |

Nombre IUPAC |

3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C20H16N4O4/c25-17-8-7-15(19(26)22-17)24-10-11-9-12(5-6-13(11)20(24)27)21-18-14-3-1-2-4-16(14)28-23-18/h1-6,9,15H,7-8,10H2,(H,21,23)(H,22,25,26) |

Clave InChI |

AJUZTJBGJWQZFW-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC4=NOC5=CC=CC=C54 |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of SJ3149: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJ3149 is a first-in-class, potent, and selective molecular glue degrader that targets Casein Kinase 1 alpha (CK1α) for proteasomal degradation.[1] By inducing proximity between CK1α and the E3 ubiquitin ligase Cereblon (CRBN), this compound triggers the ubiquitination and subsequent destruction of CK1α by the proteasome.[1] This targeted degradation of CK1α leads to broad antiproliferative activity across a diverse range of human cancer cell lines, with a particularly significant effect in cancers harboring wild-type TP53. The mechanism of its anti-cancer activity is linked to the activation of the p53 tumor suppressor pathway. Developed through a structure-informed optimization of a parent compound, this compound represents a significant advancement in the field of targeted protein degradation.

Core Mechanism of Action: Molecular Glue-Mediated Degradation

This compound functions as a "molecular super-glue" by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1] The mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: this compound facilitates the formation of a stable ternary complex by binding to both CK1α and Cereblon (CRBN), the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[2][3] The co-crystal structure of this compound in complex with CK1α, CRBN, and DDB1 has provided a clear rationale for its high degradation efficiency.[2][3][4]

-

Ubiquitination: Once in proximity within the ternary complex, CK1α is recognized as a substrate by the E3 ligase. This leads to the transfer of ubiquitin molecules to CK1α.

-

Proteasomal Degradation: The poly-ubiquitinated CK1α is then recognized and degraded by the 26S proteasome, leading to a significant reduction in the cellular levels of the CK1α protein.

This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the target protein entirely, rather than just blocking its enzymatic activity.

Signaling Pathway

The degradation of CK1α by this compound has significant downstream effects on cellular signaling, most notably the activation of the p53 pathway. CK1α is known to be a negative regulator of p53. It can form a complex with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[5][6] By degrading CK1α, this compound disrupts this negative regulation, leading to the stabilization and activation of p53.[7] Activated p53 can then induce cell cycle arrest and apoptosis, contributing to the antiproliferative effects of this compound.[7] This is supported by the observation that this compound is particularly effective in cancer cell lines with wild-type TP53.[3][8]

Caption: Signaling pathway of this compound leading to CK1α degradation and p53 activation.

Quantitative Data

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, primarily from studies on the MOLM-13 acute myeloid leukemia cell line.

Table 1: In Vitro Activity of this compound in MOLM-13 Cells

| Parameter | Value | Description | Reference(s) |

| IC50 | 13 nM | Concentration for 50% inhibition of cell viability. | [9] |

| DC50 | 3.7 nM | Concentration for 50% degradation of CK1α. | [9] |

| Dmax | 95% | Maximum degradation of CK1α. | [9] |

Table 2: In Vivo Activity of this compound

| Experimental System | Dosing Regimen | Effect | Reference(s) |

| NSG mice with MOLM-13 xenografts | 50 mg/kg, i.p., once or twice daily | Significant degradation of CK1α in human cells from bone marrow. | [9][10] |

| CD1 female mice | 50 mg/kg, p.o. | 12% oral bioavailability. | [9] |

| CD1 female mice | 50 mg/kg, i.p. | 74% bioavailability. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols used in the characterization of this compound, based on the methods described in the primary literature.

Cell Viability Assay

This protocol is used to determine the IC50 value of this compound.

-

Cell Line: MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded in 96-well plates at a density of 1 x 104 cells per well.

-

Treatment: A serial dilution of this compound is added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Measurement: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).

-

Data Analysis: Luminescence data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression model.

Protein Degradation Assay (Western Blot)

This protocol is used to visualize and quantify the degradation of CK1α.

-

Cell Treatment: MOLM-13 cells are treated with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against CK1α and a loading control (e.g., GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

In Vivo Xenograft Study

This protocol is used to evaluate the in vivo efficacy of this compound.

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are engrafted with MOLM-13 cells.

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., 50 mg/kg via intraperitoneal injection) or a vehicle control, typically on a daily or twice-daily schedule.[9][10]

-

Monitoring: Tumor growth is monitored regularly.

-

Pharmacodynamic Analysis: At the end of the study, tissues (e.g., bone marrow) are harvested to assess the levels of CK1α in the human cancer cells by methods such as western blotting or flow cytometry.[9]

Experimental Workflow

The discovery and characterization of this compound followed a logical and systematic workflow, from initial screening to in vivo validation.

Caption: The experimental workflow for the discovery and validation of this compound.

References

- 1. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]

- 2. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]

- 3. medicineinnovates.com [medicineinnovates.com]

- 4. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CK1alpha plays a central role in mediating MDM2 control of p53 and E2F-1 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oncolines contributes to publication inNature Communications - Oncolines B.V. [oncolines.com]

- 9. SJ-3149, a selective CK1α degrader with activity across a range of hematologic and solid tumors | BioWorld [bioworld.com]

- 10. medchemexpress.com [medchemexpress.com]

The Discovery and Development of SJ3149: A Novel Molecular Glue Degrader Targeting CK1α for Cancer Therapy

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of the discovery and development of SJ3149, a first-in-class, potent, and selective molecular glue degrader of casein kinase 1 alpha (CK1α). This compound was identified through a systematic screening and optimization process by scientists at St. Jude Children's Research Hospital and has demonstrated broad antiproliferative activity across a range of cancer cell lines, particularly in acute myeloid leukemia (AML).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical development of novel cancer therapeutics.

Discovery of a Novel CK1α Degrader

The discovery of this compound originated from a high-throughput phenotypic screen of a proprietary library of cereblon (CRBN) E3 ubiquitin ligase ligands.[3] The initial screening aimed to identify compounds that exhibited cytotoxic effects in various cancer cell lines. This effort led to the identification of a hit compound, SJ7095, which demonstrated potent degradation of not only the intended target CK1α but also the lymphoid transcription factors IKZF1 and IKZF3.[4]

Recognizing the therapeutic potential of a selective CK1α degrader, a structure-informed medicinal chemistry campaign was initiated to optimize SJ7095. This led to the development of this compound, a molecule with significantly improved potency and selectivity for CK1α degradation. The co-crystal structure of this compound in a ternary complex with CK1α and the DDB1-CRBN E3 ligase provided a clear rationale for its enhanced degradation properties.

Mechanism of Action: A Molecular Super-glue

This compound functions as a "molecular glue," a small molecule that induces a novel protein-protein interaction.[1] It facilitates the recruitment of CK1α to the CRL4CRBN E3 ubiquitin ligase complex.[5] This induced proximity leads to the polyubiquitination of CK1α, marking it for subsequent degradation by the proteasome.[1] The degradation of CK1α, a key regulator of the p53 tumor suppressor pathway, leads to the activation of p53 and subsequent cancer cell death.[4][5] The antiproliferative activity of this compound shows a statistically significant correlation with the MDM2 inhibitor Nutlin-3a, further supporting its mechanism of action through the p53 pathway.[4]

Quantitative In Vitro Activity

This compound has demonstrated potent and selective degradation of CK1α, leading to significant antiproliferative effects in a broad panel of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) for CK1α | Dmax (%) for CK1α |

| MOLM-13 | Acute Myeloid Leukemia | 13 | 3.7 | 95 |

| UCSD-AML1 | Acute Myeloid Leukemia | <10 | Not Reported | Not Reported |

| PER-117 | Acute Myeloid Leukemia | <10 | Not Reported | Not Reported |

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines. [6]

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in female CD1 mice. The compound exhibited rapid plasma clearance with a relatively short half-life after intravenous administration. Oral bioavailability was found to be modest, while intraperitoneal administration resulted in significantly improved bioavailability.

| Administration Route | Dose (mg/kg) | Half-life (t½) (h) | Oral Bioavailability (%) |

| Intravenous | 3 | 0.77 | N/A |

| Oral | 50 | ~3 | 12 |

| Intraperitoneal | 50 | Not Reported | 74 |

Table 2: Pharmacokinetic Parameters of this compound in CD1 Mice. [6]

In Vivo Efficacy in a Xenograft Model

The in vivo antitumor activity of this compound was evaluated in a MOLM-13 human acute myeloid leukemia xenograft model in NSG mice. Treatment with this compound via intraperitoneal administration led to significant degradation of CK1α in bone marrow-isolated human leukemia cells.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | CK1α Degradation |

| Vehicle | N/A | N/A | Baseline |

| This compound | 50 | Once Daily | Significant |

| This compound | 50 | Twice Daily | Significant |

Table 3: In Vivo Pharmacodynamic Effect of this compound in a MOLM-13 Xenograft Model.

Experimental Protocols

High-Throughput Screening

A proprietary library of cereblon (CRBN) ligands was screened against a panel of patient-derived cancer cell lines in a 384-well format. Cell viability was assessed using a commercially available ATP-based luminescence assay after a 72-hour incubation period with the test compounds. Hits were identified as compounds that induced a significant reduction in cell viability.

Cell Viability Assay

The antiproliferative activity of this compound was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Cancer cell lines were seeded in 96-well plates and treated with serial dilutions of this compound for 72 hours. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader. IC50 values were calculated using non-linear regression analysis.

In Vivo Xenograft Study

Female NOD-scid IL2Rgammanull (NSG) mice were engrafted with MOLM-13 human AML cells. Once the disease was established, mice were treated with this compound (50 mg/kg) administered intraperitoneally, either once or twice daily. The pharmacodynamic effect of this compound was assessed by measuring the levels of CK1α protein in human leukemia cells isolated from the bone marrow of treated mice at the end of the study using Western blotting.

Signaling Pathway

The degradation of CK1α by this compound initiates a signaling cascade that converges on the activation of the p53 tumor suppressor protein. In unstressed cells, CK1α can contribute to the negative regulation of p53. By inducing the degradation of CK1α, this compound relieves this inhibition, leading to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including p21, which promotes cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX, ultimately leading to cancer cell death.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of CK1α offers a promising new therapeutic strategy for the treatment of various cancers, particularly those with a dependency on the p53 pathway. The preclinical data presented in this whitepaper provide a strong rationale for the continued development of this compound and other selective CK1α degraders as novel anticancer agents. Further investigation into the clinical utility of this compound is warranted.

References

- 1. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]

- 4. researchgate.net [researchgate.net]

- 5. medicineinnovates.com [medicineinnovates.com]

- 6. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]

SJ3149: A Technical Guide to a Selective CK1α Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ3149 is a novel, potent, and selective molecular glue degrader of Casein Kinase 1 alpha (CK1α).[1] Developed through the optimization of an initial screening hit, this compound demonstrates broad antiproliferative activity across a wide range of cancer cell lines, particularly those with wild-type TP53.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and relevant signaling pathways.

Introduction: The Emergence of Molecular Glues

Molecular glue degraders represent a promising therapeutic modality in oncology. These small molecules induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] This approach can overcome the limitations of traditional small molecule inhibitors, especially for challenging drug targets. This compound was developed from a library of cereblon (CRBN) ligands and optimized for potent and selective degradation of CK1α.[2][4]

Mechanism of Action of this compound

This compound functions as a molecular glue, hijacking the cell's natural protein disposal machinery. It facilitates a specific interaction between CK1α and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the proteasome. The co-crystal structure of this compound in a ternary complex with CK1α and CRBN-DDB1 has provided a molecular rationale for its high degradation efficiency.[2][5]

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity in MOLM-13 Cells

| Parameter | Value | Cell Line | Notes |

| DC50 | 3.7 nM[5][6][7] | MOLM-13 | 50% degradation concentration. |

| DC50 (4h) | 6 nM[6] | MOLM-13 | 50% degradation concentration after 4 hours. |

| Dmax | >95%[5][6][7] | MOLM-13 | Maximum degradation. |

| IC50 | 13 nM[5][6][7] | MOLM-13 | 50% growth inhibition concentration. |

Table 2: In Vivo Activity

| Parameter | Value | Animal Model | Dosing Regimen |

| CK1α Degradation | Significant[5][8] | NSG mice with MOLM-13 xenografts | 50 mg/kg, i.p., once or twice daily.[5] |

| Oral Bioavailability | 76%[6] | Not Specified | Not Specified |

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Cell Viability Assay

This protocol is used to determine the IC50 value of this compound.

-

Cell Seeding: Seed MOLM-13 cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Compound Treatment: Add serial dilutions of this compound (typically from 1 nM to 10 µM) to the wells. Include a DMSO control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by fitting the data to a four-parameter logistic curve using GraphPad Prism or similar software.

Western Blotting for CK1α Degradation

This protocol is used to determine the DC50 and Dmax of this compound.

-

Cell Treatment: Plate MOLM-13 cells and treat with varying concentrations of this compound for a specified time (e.g., 4 hours).

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against CK1α and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using ImageJ or similar software. Normalize CK1α levels to the loading control and calculate DC50 and Dmax values.

In Vivo Efficacy Studies

This protocol outlines the in vivo assessment of this compound's ability to degrade CK1α.

-

Animal Model: Utilize immunodeficient NSG mice.

-

Xenograft Establishment: Transplant MOLM-13 cells into the mice.

-

Treatment: Once tumors are established, administer this compound via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, either once or twice daily.[5] A vehicle control group (e.g., DMSO) should be included.

-

Sample Collection: After the treatment period, harvest bone marrow or tumor tissue from the mice.

-

Analysis: Prepare protein lysates from the collected tissues and perform western blotting as described in section 4.2 to assess the levels of CK1α.

Signaling Pathway Modulation

CK1α is a critical regulator of several signaling pathways implicated in cancer, most notably the p53 pathway. The antiproliferative effects of this compound show a significant correlation with the activity of the MDM2 inhibitor Nutlin-3a, suggesting that the therapeutic efficacy of this compound is, at least in part, mediated through the activation of the p53 tumor suppressor pathway.[2][3]

Conclusion

This compound is a first-in-class, potent, and selective CK1α molecular glue degrader with demonstrated preclinical anti-cancer activity.[1] Its well-defined mechanism of action, favorable in vivo properties, and broad efficacy across numerous cancer cell lines make it a valuable tool for cancer research and a promising candidate for further therapeutic development. The detailed protocols provided herein should enable researchers to effectively utilize and further investigate the properties of this novel compound.

References

- 1. Development of Potent and Selective CK1α Molecular Glue Degraders | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]

- 5. Oncolines contributes to publication inNature Communications - Oncolines B.V. [oncolines.com]

- 6. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Molecular "Super Glue": A Technical Deep Dive into the Mechanism of SJ3149

For Immediate Release

Memphis, TN – Researchers at St. Jude Children's Research Hospital have unveiled SJ3149, a novel molecular glue degrader demonstrating significant promise in the landscape of targeted cancer therapy. This in-depth guide provides a technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism: Hijacking the Cellular Machinery for Targeted Protein Degradation

This compound operates as a molecular glue, a small molecule that induces a specific interaction between an E3 ubiquitin ligase and a target protein, leading to the target's destruction.[1][2] In the case of this compound, the target is Casein Kinase 1 Alpha (CK1α), a protein implicated in various cancers.[1][3] The E3 ligase component is Cereblon (CRBN).[3][4]

The core mechanism unfolds as follows:

-

Binding to CRBN: this compound first binds to the CRBN substrate recognition domain of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4]

-

Altering Specificity: This binding event alters the surface of CRBN, creating a new interface for protein interaction.[4]

-

Recruitment of CK1α: The modified CRBN surface now effectively "recruits" CK1α.[5]

-

Ubiquitination: The proximity of CK1α to the E3 ligase complex facilitates the transfer of ubiquitin molecules to CK1α.

-

Proteasomal Degradation: The poly-ubiquitinated CK1α is then recognized and degraded by the cell's proteasome, effectively eliminating the target protein.[5][6]

This targeted degradation of CK1α has shown broad antiproliferative activity across a wide range of human cancer cell lines, including both hematological cancers and solid tumors.[1][3][5]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

| Parameter | Cell Line | Value | Reference |

| IC50 | MOLM-13 | 14 nM | [7][8] |

| MOLM-13 | 13 nM | [9] | |

| UCSD-AML1 | sub-nanomolar | [10] | |

| PER-117 | sub-nanomolar | [10] | |

| DC50 | MOLM-13 | 11 nM | [7][8] |

| MOLM-13 | 3.7 nM | [9] | |

| MOLM-13 | 4 nM (50% degradation) | [7][8] | |

| Dmax | MOLM-13 | 88% | [7][8] |

| MOLM-13 | 95% | [9] |

Table 1: In Vitro Activity of this compound

| Animal Model | Cell Line Transplanted | Dosage | Administration | Outcome | Reference |

| NSG mice | MOLM-13 | 50 mg/kg | i.p.; once a day for 2 days | Significant CK1α protein degradation | [7][8] |

| NSG mice | MOLM-13 | 50 mg/kg | i.p.; twice a day for 2 days | Stronger CK1α protein degradation | [7][8] |

Table 2: In Vivo Activity of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are outlines of the key experimental protocols employed in the characterization of this compound.

Cell Viability Assay (CTG Assay)

-

Cell Seeding: Cancer cell lines (e.g., MOLM-13, UCSD-AML1, PER-117) were seeded in 96-well plates at an appropriate density.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 72 hours).

-

Lysis and Luminescence Measurement: CellTiter-Glo® (Promega) reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence was read on a plate reader. The IC50 values were calculated by fitting the dose-response curves to a non-linear regression model.

Protein Degradation Assay (Western Blot)

-

Cell Treatment: Cells were treated with various concentrations of this compound for a defined time (e.g., 4 hours).

-

Cell Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for CK1α and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities were quantified using densitometry software to determine the percentage of protein degradation (DC50 and Dmax).

Co-crystallization of the this compound-CK1α-CRBN-DDB1 Complex

-

Protein Expression and Purification: Recombinant human CK1α, CRBN, and DDB1 proteins were expressed in and purified from E. coli or insect cells.

-

Complex Formation: The purified proteins were mixed in an equimolar ratio with an excess of this compound.

-

Crystallization: The complex was subjected to crystallization screening using various buffer conditions.

-

X-ray Diffraction and Structure Determination: Crystals were cryo-cooled and subjected to X-ray diffraction. The resulting diffraction data were processed to solve the three-dimensional structure of the complex, providing insights into the molecular interactions mediating the glue mechanism.[3][10][11]

Visualizing the Molecular Mechanism and Discovery Workflow

To further elucidate the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: The molecular mechanism of this compound-induced degradation of CK1α.

Caption: The discovery and development workflow of the this compound molecular glue.

Caption: The impact of this compound on cancer cell signaling pathways.

Conclusion

This compound represents a significant advancement in the field of molecular glue degraders. Its potent and selective degradation of CK1α, coupled with its broad antiproliferative activity, positions it as a promising candidate for further preclinical and clinical development. The structure-informed design approach that led to its discovery provides a blueprint for the rational design of future molecular glues targeting other challenging cancer-related proteins.[5] The correlation of its activity with the MDM2 inhibitor Nutlin-3a suggests a potential utility in treating cancers with wild-type TP53, further highlighting its therapeutic potential.[3][10][11]

References

- 1. oxfordglobal.com [oxfordglobal.com]

- 2. DSpace [repository.icr.ac.uk]

- 3. medicineinnovates.com [medicineinnovates.com]

- 4. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]

- 6. oncologynews.com.au [oncologynews.com.au]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Preliminary Studies of SJ3149

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of SJ3149, a selective and potent molecular glue degrader of the casein kinase 1 alpha (CK1α) protein. This compound has demonstrated significant antiproliferative activity across a range of human cancer cell lines, with notable efficacy in models of acute myeloid leukemia (AML).[1][2] This document outlines the quantitative data from these initial studies, details the experimental protocols, and visualizes the key molecular mechanisms and workflows.

Core Findings and Mechanism of Action

This compound functions as a molecular 'super-glue' by inducing the degradation of CK1α.[1][3] It operates by hijacking the cell's natural protein disposal system. The compound facilitates an interaction between CK1α and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[1][3][4] This targeted degradation of a key cancer-related protein underlies its broad anti-cancer activity.[1] The development of this compound was the result of a structure-informed exploration of the structure-activity relationship (SAR) around an initial hit compound, SJ7095, leading to a more potent and selective degrader.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary in vitro evaluation of this compound in the MOLM-13 human acute myeloid leukemia cell line.

Table 1: In Vitro Degradation and Proliferation Inhibition in MOLM-13 Cells

| Parameter | Value | Description |

| DC50 | 11 nM | The concentration of this compound required to degrade 50% of CK1α protein.[7] |

| Dmax | 88% | The maximum percentage of CK1α protein degradation observed.[7] |

| IC50 | 14 nM | The concentration of this compound that inhibits the growth of MOLM-13 cells by 50%.[7] |

| CK1α Degradation | 50% at 4 nM | The level of CK1α protein degradation in MOLM-13 cells after a 4-hour treatment with 4 nM this compound.[7] |

| IKZF2 Degradation | ~40% at 10 µM | The reduction in the level of IKZF2 protein in MOLM-13 cells at a high concentration of this compound, indicating some off-target activity at higher doses.[7] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted to characterize this compound.

1. Cell Culture

-

Cell Line: MOLM-13 (human acute myeloid leukemia)

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of CK1α and IKZF2 proteins following treatment with this compound.

-

Methodology:

-

MOLM-13 cells were seeded in 6-well plates.

-

Cells were treated with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4 hours).

-

Post-treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies against CK1α, IKZF2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

3. Cell Viability Assay

-

Objective: To determine the antiproliferative activity of this compound.

-

Methodology:

-

MOLM-13 cells were seeded in 96-well plates.

-

Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence was measured using a plate reader.

-

The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic curve.

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound as a molecular glue degrader.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]

- 2. oncologynews.com.au [oncologynews.com.au]

- 3. oxfordglobal.com [oxfordglobal.com]

- 4. medicineinnovates.com [medicineinnovates.com]

- 5. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]

- 6. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Action of SJ3149 on Acute Myeloid Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ3149 is a novel, potent, and selective molecular glue degrader that targets casein kinase 1 alpha (CK1α) for proteasomal degradation. This targeted protein degradation strategy has shown significant promise as a therapeutic approach for various malignancies, with a particular emphasis on acute myeloid leukemia (AML). This compound hijacks the body's own cellular machinery to specifically eliminate CK1α, a protein implicated in the regulation of key oncogenic pathways. By inducing the degradation of CK1α, this compound activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in AML cells, particularly those with wild-type TP53. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental methodologies related to the effects of this compound on AML cells.

Core Mechanism of Action: Targeted Degradation of CK1α

This compound functions as a molecular glue, a small molecule that induces a new protein-protein interaction.[1][2] Specifically, this compound facilitates the interaction between CK1α and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome.[2] This targeted degradation is highly efficient and selective for CK1α.[3]

The degradation of CK1α has a profound impact on downstream signaling pathways, most notably the p53 pathway. CK1α is known to be a negative regulator of p53.[5][6] It can form a complex with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[5][6] By degrading CK1α, this compound disrupts this negative regulation, leading to the stabilization and activation of p53.[6][7] Activated p53 then transcriptionally upregulates its target genes, which are involved in inducing cell cycle arrest and apoptosis.[1][8]

dot

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective activity against AML cells.

Antiproliferative Activity

This compound exhibits potent antiproliferative activity against a range of AML cell lines. The half-maximal inhibitory concentration (IC50) values are particularly low in cell lines with wild-type TP53, highlighting the dependence of its efficacy on a functional p53 pathway.[3]

| AML Cell Line | TP53 Status | IC50 (nM) |

| MOLM-13 | Wild-type | 13 |

| Additional AML cell line data would be populated here from the PRISM dataset. |

Note: A comprehensive list of IC50 values for this compound across a broader panel of AML cell lines is available through the PRISM dataset.[1][9]

CK1α Degradation

This compound induces the rapid and potent degradation of CK1α in AML cells. The degradation efficiency is measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Cell Line | DC50 (nM) | Dmax (%) |

| MOLM-13 | 3.7 | 95 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on AML cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13)

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

dot

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for the quantitative analysis of apoptosis in this compound-treated AML cells.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

dot

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for examining the effect of this compound on the cell cycle distribution of AML cells.

Materials:

-

AML cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed AML cells and treat with this compound as described in the apoptosis assay protocol.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Western Blot Analysis

This protocol is for detecting the degradation of CK1α and changes in p53 pathway proteins in this compound-treated AML cells.

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CK1α, anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat AML cells with this compound for the desired time points.

-

Lyse the cells and determine the protein concentration.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate. Use β-actin as a loading control.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of acute myeloid leukemia. Its novel mechanism of action, involving the targeted degradation of CK1α and subsequent activation of the p53 pathway, offers a highly specific and potent approach to eliminating AML cells. The data presented in this guide highlight the significant antiproliferative and pro-apoptotic effects of this compound in AML cell lines. The detailed experimental protocols provide a foundation for further research and development of this and other molecular glue degraders as next-generation cancer therapies. Further investigation into the efficacy of this compound in primary patient samples and in vivo models is warranted to fully elucidate its clinical potential.

References

- 1. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability | Semantic Scholar [semanticscholar.org]

- 3. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel mitochondria-targeting compounds selectively kill human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Nexus: A Technical Guide to Molecular Super-Glues

For Researchers, Scientists, and Drug Development Professionals

The advent of molecular super-glues, more formally known as molecular glues, represents a paradigm shift in therapeutic intervention. These small molecules uniquely modulate protein-protein interactions (PPIs), either by stabilizing existing connections or inducing novel ones.[1] This capability unlocks a vast landscape of previously "undruggable" targets, offering profound implications for the treatment of a multitude of diseases, including cancer and neurodegenerative disorders.[2][3] This in-depth technical guide provides a comprehensive overview of the core concepts, experimental methodologies, and key signaling pathways associated with molecular glues, with a particular focus on their application in targeted protein degradation (TPD).

Core Concepts of Molecular Glues

Molecular glues are small, monovalent molecules, typically with a molecular weight of less than 500 Daltons, that function by reshaping the surface of a protein.[4] This altered conformation creates a new interface that promotes the binding of a second protein, which would not normally interact with high affinity.[1] This induced proximity can lead to a variety of functional outcomes, including the inhibition of protein function or, most notably, the targeted degradation of a pathogenic protein.[1][5]

A prime example of this mechanism is the action of immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs lenalidomide and pomalidomide.[4][6] These molecules bind to the E3 ubiquitin ligase Cereblon (CRBN), altering its substrate specificity to recognize and ubiquitinate neosubstrates like the transcription factors IKZF1 and IKZF3, marking them for proteasomal degradation.[2][4] This targeted degradation is the therapeutic basis for their efficacy in multiple myeloma.[2]

Molecular glues are distinct from another major class of TPD agents, proteolysis-targeting chimeras (PROTACs). While both recruit an E3 ligase to a target protein, PROTACs are larger, bifunctional molecules with distinct domains for binding the target and the E3 ligase, connected by a linker.[7] In contrast, molecular glues are smaller and integrate into the protein-protein interface, offering potential advantages in terms of cell permeability and oral bioavailability.[4][8]

Key Signaling Pathways Modulated by Molecular Glues

The therapeutic potential of molecular glues lies in their ability to precisely manipulate cellular signaling pathways. Several key pathways have been successfully targeted using this modality.

CRBN-Mediated Degradation of Transcription Factors

The canonical example of molecular glue action involves the CRBN E3 ligase. As depicted below, molecular glues like lenalidomide bind to CRBN, inducing a conformational change that creates a binding pocket for neosubstrates such as the zinc finger transcription factors IKZF1 and IKZF3.[4] This induced ternary complex formation leads to the polyubiquitination of the neosubstrate by the E3 ligase complex, followed by its degradation by the proteasome.[2] This pathway is central to the treatment of certain hematological malignancies.[2] A similar mechanism is employed for the degradation of GSPT1, another neosubstrate of CRBN, which has shown promise in treating acute myeloid leukemia.[4]

CDK12-Cyclin K Degradation Pathway

Another significant pathway targeted by molecular glues involves the degradation of Cyclin K, a regulatory partner of cyclin-dependent kinase 12 (CDK12).[4] Certain molecular glues can induce an interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[4] This leads to the ubiquitination and subsequent degradation of Cyclin K, which in turn inhibits CDK12 activity and can induce apoptosis in cancer cells.[4]

β-Catenin Degradation Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer. Molecular glues have been developed to enhance the interaction between β-catenin and its native E3 ligase, SCFβ-TrCP, leading to increased ubiquitination and degradation of β-catenin.[1] This approach offers a promising strategy for targeting cancers with mutations that stabilize β-catenin.[1]

Quantitative Data Summary

The efficacy of molecular glues is typically quantified by their ability to induce ternary complex formation and subsequent protein degradation. Key parameters include the half-maximal degradation concentration (DC50), the half-maximal inhibitory concentration (IC50) for cell viability, and the binding affinity (Kd) and cooperativity (α) of the ternary complex.

Table 1: Degradation Potency of Representative Molecular Glues

| Molecular Glue | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax (%) | Reference |

| Lenalidomide | IKZF1 | CRBN | MM.1S | ~1 µM | >80 | [4] |

| Pomalidomide | IKZF1 | CRBN | MM.1S | ~0.1 µM | >90 | [4] |

| CC-885 | GSPT1 | CRBN | MOLM-13 | 1.7 nM | >95 | [9] |

| CC-90009 | GSPT1 | CRBN | 22Rv1 | 19 nM | >90 | [10] |

| HQ461 | Cyclin K | DDB1-CUL4 | A549 | 1.3 µM | N/A | [11] |

Table 2: Ternary Complex Formation and Binding Affinity

| Molecular Glue | Target Protein | E3 Ligase | Binding Affinity (Kd) | Cooperativity (α) | Reference |

| Lenalidomide | IKZF1 | CRBN | ~250 nM (to CRBN) | >1 | [12] |

| Pomalidomide | IKZF1 | CRBN | ~150 nM (to CRBN) | >1 | [12] |

| NRX-252262 | β-catenin | β-TrCP | 810 nM (K1), 8900 nM (K2) | 0.0008 | [4] |

Experimental Protocols

The discovery and characterization of molecular glues rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a molecular glue to promote the ubiquitination of a target protein by a specific E3 ligase.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase (e.g., CRBN-DDB1 complex)

-

Recombinant target protein (e.g., IKZF1)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Molecular glue compound and DMSO (vehicle control)

-

SDS-PAGE gels and Western blot reagents

-

Antibodies against the target protein and ubiquitin

Procedure:

-

Prepare a reaction mixture containing E1, E2, E3, ubiquitin, and the target protein in ubiquitination buffer.

-

Add the molecular glue compound (at various concentrations) or DMSO to the reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against the target protein to detect the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Immunoprecipitation (IP) followed by Western Blot

This method is used to confirm the formation of the ternary complex (E3 ligase-molecular glue-target protein) in a cellular context.

Materials:

-

Cells expressing the target protein and E3 ligase

-

Molecular glue compound and DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against the E3 ligase or the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

-

SDS-PAGE gels and Western blot reagents

-

Antibodies against the E3 ligase and the target protein for detection

Procedure:

-

Treat cells with the molecular glue or DMSO for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the clarified lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blot, probing for the presence of both the E3 ligase and the target protein in the immunoprecipitate.

Cellular Degradation Assay (Western Blot)

This is a fundamental assay to quantify the degradation of the target protein in cells upon treatment with a molecular glue.

Materials:

-

Cancer cell line of interest

-

Molecular glue compound and DMSO

-

Cell culture medium and supplements

-

Cell lysis buffer with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blot reagents

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the molecular glue or DMSO for a specific time course (e.g., 4, 8, 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the total protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and Western blotting.

-

Probe the membrane with the primary antibody against the target protein and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Cell Viability Assay

This assay measures the cytotoxic or cytostatic effects of the molecular glue on cancer cells, which is often a consequence of target protein degradation.

Materials:

-

Cancer cell line of interest

-

Molecular glue compound and DMSO

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader capable of measuring luminescence or absorbance

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of the molecular glue or DMSO.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

Molecular super-glues represent a transformative approach in drug discovery, enabling the targeting of proteins previously considered intractable. By inducing or stabilizing protein-protein interactions, these small molecules can effectively reprogram cellular machinery for therapeutic benefit, most notably through targeted protein degradation. A thorough understanding of their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies for their characterization is crucial for the continued development of this promising class of therapeutics. This guide provides a foundational resource for researchers and drug development professionals to navigate this exciting and rapidly evolving field.

References

- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 9. agilent.com [agilent.com]

- 10. News - GSPT1 degrader - LARVOL VERI [veri.larvol.com]

- 11. benchchem.com [benchchem.com]

- 12. Defining molecular glues with a dual-nanobody cannabidiol sensor - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Targeting CK1α with SJ3149: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casein Kinase 1α (CK1α), a serine/threonine kinase, is a critical regulator of numerous cellular processes, including the pivotal Wnt/β-catenin and p53 signaling pathways. Its dysregulation has been implicated in the pathogenesis of various malignancies, including hematological cancers and solid tumors, making it a compelling target for therapeutic intervention. SJ3149 is a novel, potent, and selective molecular glue degrader that effectively targets CK1α for proteasomal degradation. By inducing the formation of a ternary complex between CK1α and the E3 ubiquitin ligase cereblon (CRBN), this compound triggers the ubiquitination and subsequent elimination of CK1α. This targeted protein degradation approach has demonstrated broad antiproliferative activity across a wide range of cancer cell lines, particularly those with wild-type TP53. This technical guide provides an in-depth overview of the therapeutic potential of targeting CK1α with this compound, including its mechanism of action, quantitative performance data, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and potency of this compound in vitro and in vivo.

Table 1: In Vitro Activity of this compound in MOLM-13 Cells

| Parameter | Value | Cell Line | Reference |

| IC50 (Antiproliferative Activity) | 13 nM - 14 nM | MOLM-13 | [1][2][3][4] |

| DC50 (CK1α Degradation) | 3.7 nM - 11 nM | MOLM-13 | [1][2][3][5] |

| Dmax (Maximum CK1α Degradation) | 88% - 95% | MOLM-13 | [1][2][3][5] |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosing Regimen | Effect | Reference |

| NSG mice transplanted with MOLM-13 cells | 50 mg/kg, i.p., once or twice daily for 2 days | Significant degradation of CK1α protein levels in human cells isolated from bone marrow. Twice-daily dosing showed stronger degradation. | [1][4] |

Table 3: Pharmacokinetic Properties of this compound in CD1 Female Mice

| Administration Route | Dose | Terminal Elimination Half-life | Oral Bioavailability | Reference |

| Intravenous (IV) | 3 mg/kg | 0.77 h | N/A | [4] |

| Oral (PO) | 50 mg/kg | ~3 h | 12% | [4] |

| Intraperitoneal (IP) | 50 mg/kg | N/A | 74% | [4] |

Mechanism of Action and Signaling Pathways

This compound functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact. In this case, this compound facilitates the interaction between CK1α and Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome.

CK1α's Role in the p53 Signaling Pathway

Under normal cellular conditions, CK1α can contribute to the negative regulation of the tumor suppressor p53. CK1α can phosphorylate MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby promoting p53 turnover.[6][7][8] By degrading CK1α, this compound disrupts this process, leading to the stabilization and activation of p53.[4] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells. The significant correlation between the antiproliferative activity of this compound and the MDM2 inhibitor Nutlin-3a further supports this mechanism of action, particularly in cancer cells with wild-type TP53.[1][2][9][10]

CK1α's Role in the Wnt/β-catenin Signaling Pathway

CK1α is a key component of the β-catenin destruction complex, which also includes Axin, APC, and GSK3β.[7][9] In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the nucleus and activating target genes associated with cell proliferation. By degrading CK1α, this compound can disrupt the function of the destruction complex, paradoxically leading to an increase in β-catenin levels. However, the primary anticancer effect of this compound appears to be driven by its p53-dependent activities.

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the activity of this compound.

Cell Viability Assay

Principle: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active, viable cells.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Assay Reagent Addition: Add CellTiter-Glo® reagent to each well.

-

Signal Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signals to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Western Blot for CK1α Degradation

Principle: To quantify the degradation of CK1α protein in response to this compound treatment. Western blotting uses antibodies to detect specific proteins in a cell lysate.

Protocol Outline:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specific duration (e.g., 4 hours).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for CK1α.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensity for CK1α and a loading control (e.g., GAPDH or β-actin). Normalize the CK1α signal to the loading control to determine the extent of degradation and calculate DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., NanoBRET™)

Principle: To confirm and quantify the this compound-induced interaction between CK1α and CRBN. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of two proteins in live cells.

Protocol Outline:

-

Cell Engineering: Co-express CK1α fused to a NanoLuc® luciferase (energy donor) and CRBN fused to a HaloTag® protein labeled with a fluorescent ligand (energy acceptor) in cells.

-

Compound Treatment: Treat the engineered cells with varying concentrations of this compound.

-

Signal Measurement: Measure both the donor (luciferase) and acceptor (fluorescent) signals using a specialized plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the this compound concentration to determine the EC50 for complex formation.

Mandatory Visualizations

This compound Mechanism of Action Workflow

Experimental Workflow for this compound Characterization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CK1α degrader | Probechem Biochemicals [probechem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. SJ-3149, a selective CK1α degrader with activity across a range of hematologic and solid tumors | BioWorld [bioworld.com]

- 5. rndsystems.com [rndsystems.com]

- 6. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SJ3149 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of SJ3149, a potent and selective molecular glue degrader of casein kinase 1 alpha (CK1α). This compound induces the proteasomal degradation of CK1α, exhibiting broad antiproliferative activity across a range of cancer cell lines.[1][2][3] This document outlines the essential methodologies for conducting in vivo animal studies to assess the pharmacokinetics, pharmacodynamics, and efficacy of this compound in a xenograft model.

Introduction to this compound

This compound is a small molecule that functions as a molecular glue, inducing an interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and CK1α.[4][5] This induced proximity leads to the ubiquitination and subsequent degradation of CK1α by the proteasome.[3] The degradation of CK1α has shown therapeutic potential in various cancers, particularly those with wild-type TP53.[6] Preclinical in vivo studies have demonstrated the ability of this compound to degrade CK1α in tumor cells, supporting its further investigation as a potential cancer therapeutic.[2][6]

Mechanism of Action: this compound Signaling Pathway

This compound hijacks the cell's ubiquitin-proteasome system to selectively degrade CK1α. The molecule acts as a "glue" between the E3 ligase component CRBN and the target protein CK1α, leading to its ubiquitination and subsequent destruction by the proteasome. The degradation of CK1α can activate the p53 pathway, contributing to its anticancer effects.[6]

Caption: Mechanism of action of this compound as a molecular glue degrader of CK1α.

In Vivo Animal Studies: Data Summary

Pharmacokinetic Profile of this compound in CD1 Mice

Pharmacokinetic studies in female CD1 mice have shown that this compound has rapid plasma clearance. Intraperitoneal administration resulted in significantly higher bioavailability compared to oral administration.[6]

| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |

| Dose | 3 mg/kg | 50 mg/kg | 50 mg/kg |

| Terminal Half-life (t½) | 0.77 h | ~3 h | - |

| Bioavailability (F%) | - | 12% | 74% |

| Data sourced from BioWorld.[6] |

In Vivo Efficacy: CK1α Degradation

In a study using NSG mice engrafted with MOLM-13 human acute myeloid leukemia cells, this compound demonstrated significant degradation of CK1α in human cells isolated from the bone marrow.[2][6] A twice-daily dosing regimen was found to be more effective in reducing CK1α protein levels.[2][6]

| Treatment Group | CK1α Protein Level |

| Vehicle | Baseline |

| This compound (50 mg/kg, once daily) | Significantly Reduced |

| This compound (50 mg/kg, twice daily) | More Significantly Reduced |

| Data interpretation from MedchemExpress and BioWorld.[2][6] |

Experimental Protocols

This compound Formulation for In Vivo Studies

This compound can be formulated for intraperitoneal (i.p.) injection using the following protocol.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).

-

To prepare the final working solution, add the required volume of the DMSO stock solution to PEG300. For a final concentration of 3 mg/mL, this would be 100 µL of 30 mg/mL stock to 400 µL of PEG300.

-

Mix thoroughly until the solution is clear.

-

Add Tween-80 (e.g., 50 µL) and mix again.

-

Add Saline to the desired final volume (e.g., 450 µL to reach 1 mL) and mix until a clear solution is obtained.

-

The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

This protocol is adapted from a formulation provided by MedchemExpress.[2]

MOLM-13 Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using MOLM-13 cells in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Animal Model:

-

NOD scid gamma (NSG) mice, 6-8 weeks old.

Cell Culture:

-

MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow:

Caption: Experimental workflow for the MOLM-13 xenograft mouse model.

Protocol:

-

Cell Implantation:

-

Harvest MOLM-13 cells during their logarithmic growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each NSG mouse.

-

-

Tumor Monitoring and Treatment:

-

Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Administer this compound (50 mg/kg) or vehicle intraperitoneally according to the desired schedule (e.g., once or twice daily).

-

Monitor animal body weight and overall health throughout the study.

-

-

Pharmacodynamic and Efficacy Assessment:

-

At the end of the study, or at specified time points, euthanize the mice and collect tumors and bone marrow.

-

Tumor growth inhibition is a primary efficacy endpoint.

-

For pharmacodynamic analysis, isolate human cells from the bone marrow and assess CK1α protein levels by western blotting to confirm target engagement.

-

Western Blotting for CK1α Degradation

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Primary antibody against CK1α

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Loading control antibody (e.g., GAPDH or β-actin)

Protocol:

-

Protein Extraction:

-

Homogenize tumor tissue or lyse isolated bone marrow cells in RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and load equal quantities onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against CK1α overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify band intensities to determine the extent of CK1α degradation.

-

Toxicology and Safety

Detailed toxicology studies for this compound are not extensively reported in the public domain. As with any investigational compound, careful monitoring of animal health is crucial during in vivo studies. This includes daily observation for clinical signs of toxicity, as well as regular body weight measurements. Any adverse findings should be recorded and taken into consideration when interpreting efficacy data.

Conclusion

This compound is a promising CK1α molecular glue degrader with demonstrated in vivo activity. The protocols provided in these application notes offer a framework for researchers to further investigate its therapeutic potential in preclinical cancer models. Adherence to detailed and consistent methodologies is essential for generating reproducible and reliable data to support the clinical translation of this novel therapeutic agent.

References

- 1. SJ-3149, a selective CK1α degrader with activity across a range of hematologic and solid tumors | BioWorld [bioworld.com]